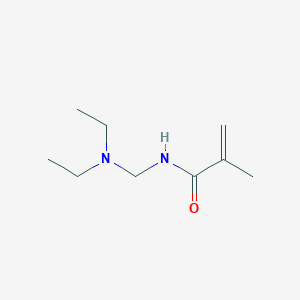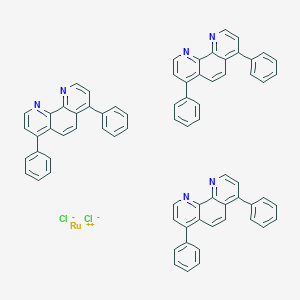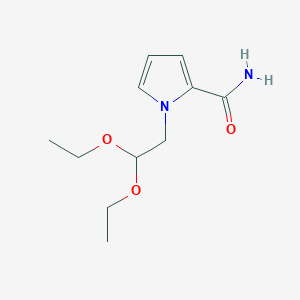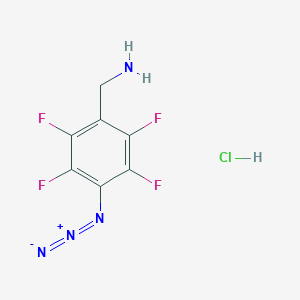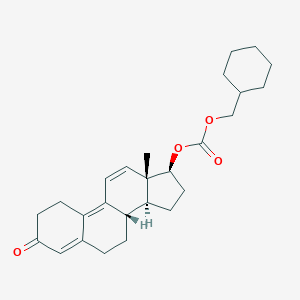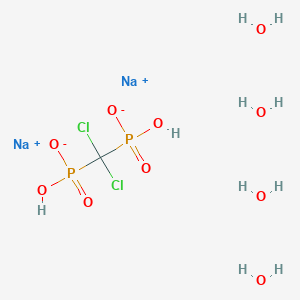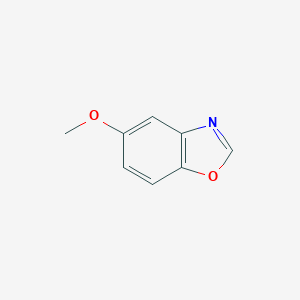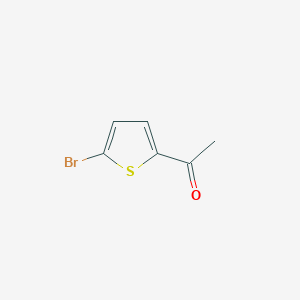
2-乙酰基-5-溴噻吩
描述
2-Acetyl-5-bromothiophene is a chemical compound used as a starting reagent in the synthesis of bithiophene bis-imidazo . It has also been used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds .
Synthesis Analysis
The synthesis of 2-Acetyl-5-bromothiophene involves the reaction of Horner-Emmons reactant carbanions with 2-acetyl-5-methyl furan 1 and 2-acetyl-5-bromothiophene 9. This results in phosphorus-containing fused bicyclic 5,5-membered and 5,6-membered systems 5a-c and 12a-c, respectively .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-bromothiophene can be viewed as a 2D Mol file or as a computed 3D SD file . The crystal and molecular structure of 2-Acetyl-5-Bromothiophene has been studied .Chemical Reactions Analysis
2-Acetyl-5-bromothiophene reacts with Horner-Emmons reactant carbanions to form phosphorus-containing fused bicyclic 5,5-membered and 5,6-membered systems . It is also used as a starting reagent in the synthesis of bithiophene bis-imidazo .Physical And Chemical Properties Analysis
2-Acetyl-5-bromothiophene has a molecular weight of 205.07 g/mol . It is a solid at 20 degrees Celsius .科学研究应用
联噻吩衍生物的合成
“2-乙酰基-5-溴噻吩” 作为合成联噻吩双咪唑[1,2-a]吡啶衍生物的起始试剂。 这些衍生物因其在有机电子学中的潜在应用而具有重要意义,特别是在有机场效应晶体管 (OFET) 和有机光伏 (OPV) 中 .
含磷化合物的制备
该化合物还用于制备含磷的稠合双环5,6元化合物。 此类结构因磷原子赋予有机分子的独特性质而被用于药物化学研究,例如增加亲脂性或与生物靶标的结合亲和力 .
稠合双环体系的合成
霍纳-沃兹沃思试剂碳负离子与“2-乙酰基-5-溴噻吩”的反应得到含磷稠合双环5,5元和5,6元体系作为主要反应产物。 这些体系因其在创造具有理想热学和电子学性质的新材料方面的潜在应用而受到研究 .
磷酸化杂环的生产
涉及“2-乙酰基-5-溴噻吩”的反应的副产物是磷酸化杂环。 这些化合物因其能够充当酶抑制剂或受体激动剂/拮抗剂而在药物发现和开发等各个领域引起关注 .
作用机制
Target of Action
2-Acetyl-5-bromothiophene is a chemical compound used in the synthesis of various derivatives
Mode of Action
It has been used as a starting reagent in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives . It was also used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds .
Biochemical Pathways
Its role in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives and phosphorus-containing fused bicyclic 5,6-membered compounds suggests it may influence related biochemical pathways .
Pharmacokinetics
It is known to have a high gi absorption and is a cyp1a2 inhibitor . Its lipophilicity (Log Po/w) is 2.04 (iLOGP) and 2.64 (XLOGP3), indicating its potential for bioavailability .
Result of Action
Its role in the synthesis of certain compounds suggests it may have a significant impact on molecular synthesis processes .
安全和危害
未来方向
2-Acetyl-5-bromothiophene has been used as a starting reagent in the synthesis of bithiophene bis-imidazo . It has also been used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds . These applications suggest potential future directions for the use of this compound in chemical synthesis.
属性
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZCOWXSCWSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201961 | |
| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5370-25-2 | |
| Record name | 2-Acetyl-5-bromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-bromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-bromothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromo-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-5-BROMOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-acetyl-5-bromothiophene in organic synthesis?
A: 2-Acetyl-5-bromothiophene serves as a valuable precursor for various heterocyclic compounds with potential biological activities. Its reactivity stems from the presence of both a bromine atom and an acetyl group. The bromine atom enables diverse modifications through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. [, , ] This allows for the introduction of various aryl or hetaryl groups to the thiophene ring. The acetyl group provides another reactive site for condensation reactions, leading to the formation of heterocycles like pyrazolines and chalcones. [, ]
Q2: Can you provide specific examples of heterocyclic compounds synthesized using 2-acetyl-5-bromothiophene?
A2: Researchers have successfully synthesized a variety of heterocycles using 2-acetyl-5-bromothiophene. Examples include:
- Bithiophene-substituted heterocycles: These compounds, containing imidazo[1,2-a]pyridine, benzimidazole, and pyridine moieties, are synthesized using Suzuki coupling and condensation reactions. []
- 4-(5-arylthiophen-2-yl)thiazoles: These are synthesized via Suzuki coupling reactions with aryl(hetaryl)boronic acids under microwave irradiation in water or DMF. []
- Chalcones and Pyrazolines: Chalcones are obtained by reacting 2-acetyl-5-bromothiophene with aromatic aldehydes. Further reaction of these chalcones with phenylhydrazine yields pyrazolines. [, ]
Q3: Has the crystal structure of 2-acetyl-5-bromothiophene been determined?
A: Yes, the crystal structure has been determined. 2-Acetyl-5-bromothiophene crystallizes in the orthorhombic system, with the space group Pbca. The unit cell contains 8 molecules (Z=8), and the cell dimensions are a = 7.334 Å, b = 11.156 Å, and c = 17.906 Å. The molecule adopts a single-trans conformation regarding the thienyl ring and the carbonyl group. []
Q4: How does the structure of 2-acetyl-5-bromothiophene impact its reactivity?
A: The presence of both the electron-withdrawing bromine atom and the acetyl group influences the reactivity of 2-acetyl-5-bromothiophene. The bromine atom at the 5-position of the thiophene ring facilitates oxidative addition reactions with palladium catalysts, making Suzuki coupling reactions efficient. [] The acetyl group, being electrophilic, readily undergoes condensation reactions with nucleophiles like hydrazines, leading to the formation of pyrazoline derivatives. [, ]
Q5: Are there any studies investigating the biological activity of compounds derived from 2-acetyl-5-bromothiophene?
A: Yes, some studies explore the biological activities of compounds derived from 2-acetyl-5-bromothiophene. For example, synthesized chalcones and pyrazolines have been screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [] Additionally, researchers have evaluated the anticancer and anti-inflammatory activities of novel pyrazolines synthesized from 2-acetyl-5-bromothiophene derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
